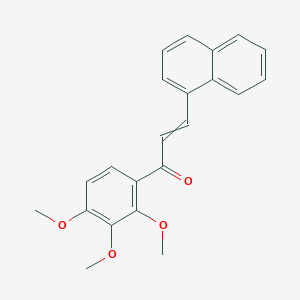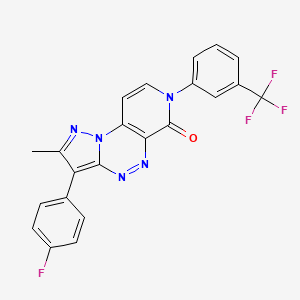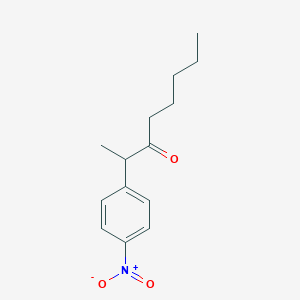
Methyl bis(2,6-dimethoxyphenyl)phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bis(2,6-dimethoxyphenyl)phosphinite is an organophosphorus compound that features a phosphinite group bonded to two 2,6-dimethoxyphenyl groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2,6-dimethoxyphenyl)phosphinite typically involves the reaction of 2,6-dimethoxyphenol with a phosphorus trichloride derivative, followed by methylation. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 2,6-dimethoxyphenol reacts with phosphorus trichloride in the presence of a base to form bis(2,6-dimethoxyphenyl)phosphorochloridite.
Step 2: The phosphorochloridite is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl bis(2,6-dimethoxyphenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs under mild conditions.
Substitution: Substitution reactions often require the presence of a catalyst and can be carried out under various conditions depending on the desired product.
Major Products
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Methyl bis(2,6-dimethoxyphenyl)phosphinite has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound is utilized in the synthesis of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development and therapeutic interventions.
Wirkmechanismus
The mechanism of action of methyl bis(2,6-dimethoxyphenyl)phosphinite involves its interaction with molecular targets through its phosphinite group. The compound can coordinate with metal centers, forming complexes that exhibit catalytic activity. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,6-dimethoxyphenyl)phosphine: Similar in structure but lacks the methyl group.
Methyl bis(2,6-dimethylphenyl)phosphinite: Similar but with methyl groups instead of methoxy groups on the phenyl rings.
Uniqueness
Methyl bis(2,6-dimethoxyphenyl)phosphinite is unique due to the presence of both methoxy groups and a methyl group, which influence its reactivity and coordination properties. This combination of functional groups makes it a versatile ligand in catalysis and a valuable compound in material science.
Eigenschaften
CAS-Nummer |
920271-30-3 |
|---|---|
Molekularformel |
C17H21O5P |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
bis(2,6-dimethoxyphenyl)-methoxyphosphane |
InChI |
InChI=1S/C17H21O5P/c1-18-12-8-6-9-13(19-2)16(12)23(22-5)17-14(20-3)10-7-11-15(17)21-4/h6-11H,1-5H3 |
InChI-Schlüssel |
CVYSDMZDPZOYFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)
![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)

![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)


![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)

![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)
